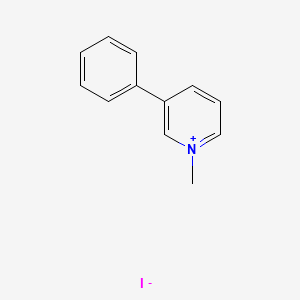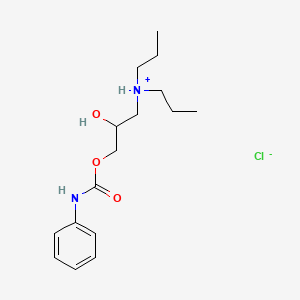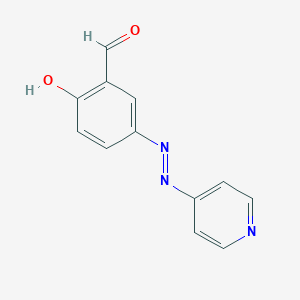
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde is an aromatic azo compound that features a hydroxyl group, a pyridine ring, and an aldehyde group. This compound is part of the larger class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Azo compounds are widely used in various industries due to their vibrant colors and significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde typically involves the diazotization of 4-aminopyridine followed by coupling with 2-hydroxybenzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. The reaction of this compound with n-alkyl bromides can generate novel azo pyridinium salts in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzoic acid.
Reduction: 2-Hydroxy-5-(pyridin-4-yl)benzylamine.
Substitution: Various alkylated derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, the aldehyde group can participate in nucleophilic addition reactions, and the azo group can undergo reduction to form amines. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde can be compared with other azo compounds such as:
2-Hydroxy-5-(4-pyridinyl)benzaldehyde: Similar structure but lacks the azo group, resulting in different chemical and biological properties.
4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts: These compounds have similar azo and pyridine functionalities but differ in their alkyl chain lengths, affecting their solubility and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-hydroxy-5-(pyridin-4-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C12H9N3O2/c16-8-9-7-11(1-2-12(9)17)15-14-10-3-5-13-6-4-10/h1-8,17H |
Clé InChI |
WXCBCIYLHYWVSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC=NC=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



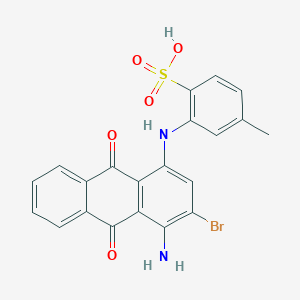
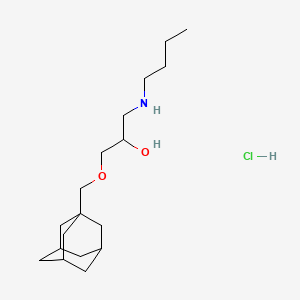
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)

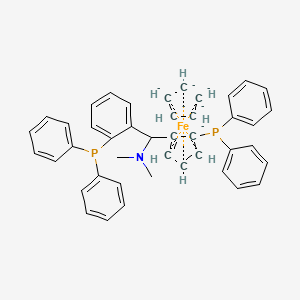

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


